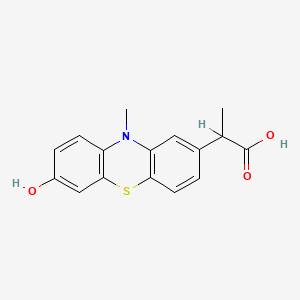
7-Hydroxy-alpha,10-dimethyl-10H-phenothiazine-2-acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Hydroxy-alpha,10-dimethyl-10H-phenothiazine-2-acetic acid is a derivative of phenothiazine, a heterocyclic compound containing nitrogen and sulfur. Phenothiazine derivatives are known for their diverse biological activities and have been widely used in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of phenothiazine derivatives typically involves the modification of the existing phenothiazine structure. For 7-Hydroxy-alpha,10-dimethyl-10H-phenothiazine-2-acetic acid, specific synthetic routes may involve the reaction of substituted 7-ethyl-10H-phenothiazines with hydrogen peroxide in glacial acetic acid .
Industrial Production Methods: Industrial production methods for phenothiazine derivatives often involve large-scale chemical synthesis using similar reaction conditions as those used in laboratory settings. The scalability of these methods ensures the efficient production of the compound for various applications.
Chemical Reactions Analysis
Types of Reactions: 7-Hydroxy-alpha,10-dimethyl-10H-phenothiazine-2-acetic acid can undergo various chemical reactions, including:
Oxidation: Conversion of sulfide groups to sulfone or sulfoxide.
Reduction: Reduction of nitro groups to amines.
Substitution: Introduction of new substituents at the nitrogen or benzene ring.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in glacial acetic acid.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Electrophilic aromatic substitution using halogenating agents.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfone or sulfoxide derivatives, while substitution reactions can introduce various functional groups onto the phenothiazine ring.
Scientific Research Applications
7-Hydroxy-alpha,10-dimethyl-10H-phenothiazine-2-acetic acid has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of other phenothiazine derivatives.
Biology: Investigated for its potential antimicrobial, antitumor, and antioxidant activities.
Medicine: Explored for its potential use as an antipsychotic, anti-inflammatory, and antiviral agent.
Industry: Utilized in the development of advanced materials, such as batteries and fuel cells.
Mechanism of Action
The mechanism of action of 7-Hydroxy-alpha,10-dimethyl-10H-phenothiazine-2-acetic acid involves its interaction with various molecular targets and pathways. Phenothiazine derivatives are known to exert their effects through central adrenergic blockade, affecting neurotransmitter systems in the brain . This compound may also interact with enzymes and receptors involved in inflammatory and immune responses .
Comparison with Similar Compounds
Chlorpromazine: A phenothiazine derivative used as an antipsychotic.
Promethazine: Another phenothiazine derivative with antihistaminic properties.
Methylene Blue: An early phenothiazine derivative used as an antimalarial drug.
Uniqueness: 7-Hydroxy-alpha,10-dimethyl-10H-phenothiazine-2-acetic acid is unique due to its specific structural modifications, which may confer distinct biological activities and therapeutic potential compared to other phenothiazine derivatives .
Properties
CAS No. |
66146-56-3 |
|---|---|
Molecular Formula |
C16H15NO3S |
Molecular Weight |
301.4 g/mol |
IUPAC Name |
2-(7-hydroxy-10-methylphenothiazin-2-yl)propanoic acid |
InChI |
InChI=1S/C16H15NO3S/c1-9(16(19)20)10-3-6-14-13(7-10)17(2)12-5-4-11(18)8-15(12)21-14/h3-9,18H,1-2H3,(H,19,20) |
InChI Key |
QXTZRBBVCGYBDE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC2=C(C=C1)SC3=C(N2C)C=CC(=C3)O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















